molecular formula C14H20N2O6 B8167140 (S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate

(S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate

Cat. No.: B8167140
M. Wt: 312.32 g/mol
InChI Key: BJTXTLDOZCLVJU-JTQLQIEISA-N
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Description

(S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and an allyloxycarbonyl group. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Allyloxycarbonyl Group: This step involves the reaction of the intermediate with allyl chloroformate under basic conditions to introduce the allyloxycarbonyl group.

    Coupling with Hexanoic Acid Derivative: The final step involves the coupling of the intermediate with a hexanoic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modifying Proteins: Reacting with amino acid residues in proteins, leading to changes in their structure and function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,5-dioxopyrrolidin-1-yl 2-(((methoxy)carbonyl)amino)hexanoate
  • (S)-2,5-dioxopyrrolidin-1-yl 2-(((ethoxy)carbonyl)amino)hexanoate

Uniqueness

(S)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)hexanoate is unique due to its specific allyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(prop-2-enoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-3-5-6-10(15-14(20)21-9-4-2)13(19)22-16-11(17)7-8-12(16)18/h4,10H,2-3,5-9H2,1H3,(H,15,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTXTLDOZCLVJU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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